Cas no 852228-14-9 ((2,5-Dibromopyridin-3-yl)boronic acid)

(2,5-Dibromopyridin-3-yl)boronic acid is a versatile boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures. The presence of both bromine substituents and the boronic acid functional group offers selective reactivity, allowing for sequential functionalization under controlled conditions. This compound is particularly valuable in pharmaceutical and materials science research, where precise modification of pyridine scaffolds is required. Its stability under typical reaction conditions and compatibility with various catalysts enhance its utility in constructing diverse molecular architectures. Careful handling is recommended due to its sensitivity to moisture and potential instability under prolonged storage.
(2,5-Dibromopyridin-3-yl)boronic acid structure
852228-14-9 structure
Product Name:(2,5-Dibromopyridin-3-yl)boronic acid
CAS No:852228-14-9
MF:C5H4BBr2NO2
MW:280.709759712219
MDL:MFCD07368561
CID:69003
PubChem ID:18525925
Update Time:2025-10-28

(2,5-Dibromopyridin-3-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2,5-Dibromopyridin-3-yl)boronic acid
    • 2,5-Dibromo-3-pyridinylboronic acid
    • 2,5-Dibromopyridine-3-boronic acid
    • 2,4-DICHLOROBENZYL CHLORIDE-D2,BROWN OIL
    • 2,5-dibromopyridin-3-ylboronic acid
    • OR4435
    • B-(2,5-Dibromo-3-pyridinyl)boronic acid (ACI)
    • Boronic acid, (2,5-dibromo-3-pyridinyl)- (9CI)
    • MFCD07368561
    • DB-010319
    • J-507304
    • AS-55674
    • SY255279
    • FD10144
    • AKOS015835780
    • AB32042
    • 852228-14-9
    • DTXSID80594674
    • (2,5-Dibromopyridin-3-yl)boronicacid
    • MDL: MFCD07368561
    • Inchi: 1S/C5H4BBr2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H
    • InChI Key: CBWWZYPUCZRZGD-UHFFFAOYSA-N
    • SMILES: BrC1C=C(B(O)O)C(Br)=NC=1

Computed Properties

  • Exact Mass: 278.87000
  • Monoisotopic Mass: 278.87018g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.4Ų

Experimental Properties

  • Melting Point: 206 °C
  • PSA: 53.35000
  • LogP: 0.28640

(2,5-Dibromopyridin-3-yl)boronic acid Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

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(2,5-Dibromopyridin-3-yl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:852228-14-9)(2,5-Dibromopyridin-3-yl)boronic acid
Order Number:A841265
Stock Status:in Stock
Quantity:500.0mg/1.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:53
Price ($):231.0/346.0
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Additional information on (2,5-Dibromopyridin-3-yl)boronic acid

Introduction to (2,5-Dibromopyridin-3-yl)boronic Acid (CAS No. 852228-14-9)

(2,5-Dibromopyridin-3-yl)boronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and materials chemistry. With the CAS number 852228-14-9, this compound serves as a crucial intermediate in the synthesis of various high-value chemicals, particularly in the development of novel therapeutic agents and advanced materials. Its unique structural features, characterized by the presence of bromine substituents and a boronic acid functional group, make it a versatile building block for organic synthesis.

The significance of (2,5-Dibromopyridin-3-yl)boronic acid lies in its ability to participate in cross-coupling reactions, which are fundamental to modern synthetic chemistry. These reactions, including Suzuki-Miyaura and Stille couplings, enable the formation of carbon-carbon bonds under mild conditions, facilitating the construction of complex molecular architectures. The boronic acid moiety, in particular, is highly reactive and compatible with a wide range of palladium catalysts, making it an indispensable tool for medicinal chemists and materials scientists.

In recent years, there has been a surge in research focused on the applications of boronic acids in drug discovery. The ability to introduce boron into molecular structures has opened up new avenues for developing targeted therapies. For instance, boron-containing compounds have shown promise in the treatment of cancer and inflammatory diseases due to their unique bioactivity and metabolic stability. The brominated pyridine core of (2,5-Dibromopyridin-3-yl)boronic acid provides additional opportunities for further functionalization, allowing researchers to tailor the compound’s properties for specific biological targets.

One of the most compelling aspects of (2,5-Dibromopyridin-3-yl)boronic acid is its role in the synthesis of small-molecule inhibitors. These inhibitors are designed to interact with biological targets such as enzymes and receptors, thereby modulating cellular processes. The compound’s reactivity enables the rapid assembly of complex scaffolds that mimic natural products or designed molecules with high affinity for their targets. This has led to several groundbreaking discoveries in the development of kinase inhibitors, which are critical for treating various cancers and inflammatory conditions.

The pharmaceutical industry has also explored the use of (2,5-Dibromopyridin-3-yl)boronic acid in the development of next-generation materials. Boronate esters derived from this compound have been investigated for their potential as smart materials that can respond to environmental stimuli such as pH changes or light exposure. Such materials are particularly relevant in biomedical applications, where controlled release systems are essential for drug delivery and tissue engineering.

Advances in computational chemistry have further enhanced the utility of (2,5-Dibromopyridin-3-yl)boronic acid. Molecular modeling studies have revealed insights into its reactivity and interaction patterns with biological targets, enabling more efficient drug design. By integrating experimental data with computational predictions, researchers can optimize synthetic routes and predict the biological activity of new derivatives with greater accuracy.

The synthesis of (2,5-Dibromopyridin-3-yl)boronic acid itself is a testament to the progress in synthetic methodologies. Modern techniques such as transition-metal-catalyzed reactions and flow chemistry have made it possible to produce this compound with high yield and purity under controlled conditions. These advancements not only streamline the production process but also reduce costs associated with large-scale synthesis.

In conclusion, (2,5-Dibromopyridin-3-yl)boronic acid (CAS No. 852228-14-9) represents a cornerstone in contemporary chemical research. Its versatility as a synthetic intermediate has paved the way for numerous innovations in pharmaceuticals and materials science. As research continues to uncover new applications for this compound, its importance is likely to grow even further, driving progress across multiple scientific disciplines.

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Amadis Chemical Company Limited
(CAS:852228-14-9)(2,5-Dibromopyridin-3-yl)boronic acid
A841265
Purity:99%/99%
Quantity:500.0mg/1.0g
Price ($):231.0/346.0
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